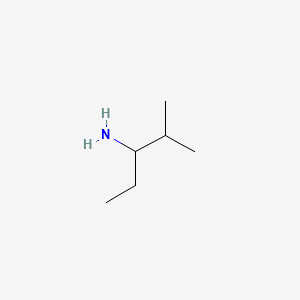

2-Methylpentan-3-amine

描述

Significance of Branched Chiral Amines in Modern Organic Synthesis and Catalysis

Branched chiral amines are fundamental building blocks in the chemical, pharmaceutical, and agrochemical industries. researchgate.net Their importance stems from their prevalence in a vast array of biologically active molecules and their utility as ligands in asymmetric catalysis. acs.orgrsc.org The stereochemistry of these amines is often crucial for their biological function, making their enantioselective synthesis a key focus of modern organic chemistry. springernature.com

The synthesis of molecules containing chiral α-branched and γ-branched amine moieties is particularly significant. researchgate.netacs.org These structural motifs are present in numerous pharmaceuticals and natural products. acs.org Consequently, a great deal of research has been dedicated to developing efficient and highly selective methods for their preparation. Methodologies such as asymmetric hydrogenation, reductive amination, hydroamination, and various C-H functionalization reactions have been extensively explored to access these valuable compounds. researchgate.netnih.govnih.gov

In the realm of catalysis, chiral amines and their derivatives serve as critical ligands for transition metals like rhodium, iridium, and nickel. acs.orgnih.gov These metal-ligand complexes can catalyze a wide range of enantioselective transformations, enabling the synthesis of complex chiral molecules with high degrees of stereocontrol. The modular nature of chiral amine synthesis allows for the fine-tuning of ligand properties to achieve optimal catalytic activity and selectivity for specific reactions. nih.gov The development of novel chiral ligands remains an active area of research, driven by the continuous need for more efficient and versatile catalytic systems.

Table 1: Key Methodologies for Synthesizing Branched Chiral Amines

| Methodology | Description | Key Features |

|---|---|---|

| Asymmetric Hydrogenation | The addition of hydrogen across a C=N or C=C bond in the presence of a chiral catalyst to create a stereocenter. | High enantioselectivity, atom economical. nih.gov |

| Reductive Amination | The reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to an amine. | Versatile, applicable to a wide range of substrates. researchgate.netnih.gov |

| Hydroamination | The direct addition of an N-H bond across an alkene or alkyne. | Atom-economical, direct formation of C-N bonds. nih.govrsc.org |

| Allylic Amination | The substitution of a leaving group or a C-H bond at an allylic position with an amine. | Provides access to valuable allylic amines. nih.govrsc.org |

| C-H Functionalization | The direct conversion of a C-H bond into a C-N bond. | Efficient, avoids pre-functionalization of substrates. acs.org |

Overview of Key Academic Research Trajectories for 2-Methylpentan-3-amine and Related Structural Motifs

Direct academic research focusing exclusively on this compound is limited in publicly available literature. However, its significance can be understood through the research trajectories of structurally related compounds and its use as a building block in the synthesis of more complex molecules. The primary research interest in this compound and its analogs lies in their application as synthetic intermediates in medicinal chemistry and materials science.

Research has been conducted on various derivatives where the 2-methylpentan-3-yl moiety is incorporated into larger molecular scaffolds. These studies provide insight into the potential applications and research directions for the parent amine. For instance, derivatives such as N-(2-methylpentan-3-yl)cyclopropanamine are investigated for their potential in studies involving enzyme inhibition and protein-ligand interactions, with the branched alkyl group influencing properties like lipophilicity. Similarly, other derivatives are used as building blocks in organic synthesis to create more complex nitrogen-containing compounds. smolecule.com

The synthesis of these derivatives often involves standard organic transformations such as reductive amination or nucleophilic substitution, where this compound could theoretically be used as a starting material or, conversely, be synthesized from 2-methylpentan-3-one. Furthermore, the 2-methylpentan-3-yl structural unit is found in intermediates for the synthesis of pharmacologically active compounds, such as tapentadol (B1681240), highlighting the industrial relevance of this structural motif. google.comgoogle.com

Research on related compounds also focuses on their chemical reactivity. For example, derivatives of this compound can undergo oxidation to form oximes or nitriles, or participate in substitution reactions at the amine group to generate a variety of other compounds. In the context of coordination chemistry, pyridinyl derivatives bearing the 2-methylpentan-3-yl group have been studied as potential ligands for transition metal catalysts, where the bulky alkyl group can influence the electronic properties and steric environment of the metal center. smolecule.com

Table 2: Investigated Derivatives of this compound and Their Research Context

| Derivative Name | Area of Research | Investigated Applications/Properties |

|---|---|---|

| N-(2-Methylpentan-3-yl)cyclopropanamine | Medicinal Chemistry, Organic Synthesis | Building block, enzyme inhibition studies, protein-ligand interactions. |

| 3-Ethyl-2-methylpentan-3-amine | Organic Synthesis, Medicinal Chemistry | Building block for complex amines, potential biological activity. |

| 2-Chloro-N-(2-methylpentan-3-yl)pyridin-4-amine | Medicinal Chemistry, Organic Synthesis, Coordination Chemistry | Intermediate for pharmaceuticals, ligand design for catalysis. smolecule.com |

| (2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine | Organic Synthesis, Medicinal Chemistry | Intermediate for complex molecules, potential pharmacological activities. evitachem.com |

| (-)-(2S,3S)-1-Dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol | Pharmaceutical Synthesis | Intermediate in the synthesis of Tapentadol. google.comgoogle.com |

Structure

3D Structure

属性

IUPAC Name |

2-methylpentan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-4-6(7)5(2)3/h5-6H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNQKCFJPQEXSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597559 | |

| Record name | 2-Methylpentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54287-41-1 | |

| Record name | 2-Methylpentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylpentan 3 Amine and Analogues

Reductive Amination Pathways for Branched Amine Synthesis

Reductive amination stands as a cornerstone for amine synthesis, offering a direct and efficient route from carbonyl compounds. masterorganicchemistry.comwikipedia.org This method involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. chemistrysteps.com For the specific synthesis of 2-Methylpentan-3-amine, the precursor would be 2-methyl-3-pentanone, which can be synthesized from 2-methylpentane (B89812) through a sequence of bromination, elimination, hydroboration-oxidation, and finally, oxidation of the resulting alcohol. study.com

Catalytic and Stoichiometric Reductions in Amine Formation

The reduction of the imine intermediate formed from the condensation of a carbonyl compound and an amine can be achieved through both catalytic and stoichiometric methods. mdma.ch

Catalytic Hydrogenation: This method employs molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). wikipedia.org It is considered a green chemistry approach due to its high atom economy. wikipedia.org The reaction is typically carried out in the liquid phase under elevated hydrogen pressure. mdma.ch

Stoichiometric Reductions: A variety of hydride reagents are effective for reductive amination. masterorganicchemistry.com These reagents offer mild reaction conditions and high selectivity. organic-chemistry.org

| Reducing Agent | Characteristics | Solvent(s) |

| Sodium borohydride (B1222165) (NaBH₄) | Can also reduce the starting aldehyde/ketone; typically added after imine formation is complete. commonorganicchemistry.com | Methanol, Ethanol commonorganicchemistry.com |

| Sodium cyanoborohydride (NaBH₃CN) | Less reactive than NaBH₄ and selective for the reduction of imines over carbonyls, allowing for a one-pot reaction. masterorganicchemistry.comchemistrysteps.com | Methanol commonorganicchemistry.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A mild and selective reagent, particularly effective for a wide range of aldehydes and ketones. organic-chemistry.orgcommonorganicchemistry.com | Dichloroethane (DCE), Tetrahydrofuran (THF) commonorganicchemistry.com |

The choice of reducing agent often depends on the specific substrates and desired reaction conditions. commonorganicchemistry.com For instance, sodium triacetoxyborohydride is often preferred for its mildness and broad applicability. organic-chemistry.org

Mechanistic Investigations in Reductive Amination Processes

The mechanism of reductive amination involves two key steps: the formation of an imine or iminium ion, followed by its reduction. chemistrysteps.com

Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. wikipedia.org This is followed by the elimination of a water molecule to form an imine (for primary amines) or an iminium ion (for secondary amines). wikipedia.orgchemistrysteps.com This step is typically reversible and often acid-catalyzed. wikipedia.org

Reduction: The imine or iminium ion is then reduced to the final amine. In the case of hydride reagents, a hydride ion (H⁻) acts as the nucleophile, attacking the electrophilic carbon of the C=N bond. chemistrysteps.com The resulting intermediate is then protonated to yield the amine. The use of reagents like NaBH₃CN is advantageous as they are more reactive towards the protonated imine (iminium ion) than the starting carbonyl compound, which allows the reaction to be performed in a single pot. masterorganicchemistry.com

Due to the reactive nature of the intermediates, reductive amination can sometimes lead to the formation of secondary and tertiary amines as byproducts. mdma.ch Careful control of reaction conditions and stoichiometry is crucial to ensure the desired product selectivity. mdma.ch

Alkylation Strategies for Constructing Amine Scaffolds

Alkylation reactions provide an alternative and powerful set of tools for the synthesis of amines, including branched structures like this compound. These methods involve the formation of a new carbon-nitrogen bond by reacting an amine with an alkylating agent.

Nucleophilic Substitution Approaches for Amine Introduction (e.g., SN2 Mechanisms)

A fundamental approach to amine synthesis is the nucleophilic substitution (SN2) reaction between an alkyl halide and an amine or ammonia (B1221849). libretexts.orglibretexts.org In this reaction, the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. libretexts.org

However, a significant challenge with this method is overalkylation. tminehan.compressbooks.pub The primary amine product is itself a nucleophile and can react further with the alkyl halide to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orgtminehan.com To favor monoalkylation, a large excess of the amine nucleophile is often used. libretexts.org

Alternative strategies to achieve selective monoalkylation include:

The Gabriel Synthesis: This method uses phthalimide (B116566) as an ammonia surrogate. The phthalimide anion is alkylated, and the resulting N-alkylphthalimide is then hydrolyzed to yield the primary amine. libretexts.orgtminehan.com

Azide (B81097) Synthesis: An alkyl halide can be reacted with sodium azide (NaN₃) to form an alkyl azide. The azide can then be reduced to the corresponding primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. libretexts.orgyoutube.com This method avoids overalkylation because the alkyl azide is not nucleophilic. pressbooks.pub

Palladium-Catalyzed Alkylation Methodologies in Amine Synthesis

In recent decades, palladium-catalyzed cross-coupling reactions have emerged as highly versatile and efficient methods for C-N bond formation. rsc.org These reactions, often referred to as Buchwald-Hartwig amination, allow for the coupling of amines with aryl and alkyl halides or triflates. While initially developed for aryl amines, advancements have extended their applicability to aliphatic amines. iu.edu

The general catalytic cycle involves the oxidative addition of the alkyl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired amine product and regenerate the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is crucial for the success of these reactions, with bulky, electron-rich ligands often providing the best results. mit.edu

Palladium catalysts are also employed in N-alkylation reactions using alcohols as the alkylating agents through a "borrowing hydrogen" methodology. rsc.orgmdma.ch This process involves the temporary oxidation of the alcohol to an aldehyde or ketone by the palladium catalyst, which then undergoes reductive amination with the amine, with the palladium-hydride species generated in the initial step acting as the reductant. rsc.org This approach is atom-economical and environmentally friendly as it produces water as the only byproduct. mdma.ch

Advanced Approaches in Amine and Amino Acid Synthesis

The field of amine synthesis is continually evolving, with the development of novel and more efficient methodologies. For the synthesis of chiral amines, asymmetric synthesis has become increasingly important.

Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral imines is a direct and efficient method for preparing enantiomerically enriched chiral amines. nih.govacs.org This is often achieved using transition metal catalysts, such as iridium or rhodium, complexed with chiral phosphine ligands. acs.org This approach has been successfully applied on an industrial scale. nih.gov

Biocatalysis: Enzymes offer a green and highly selective alternative for amine synthesis. acs.org

Amine Dehydrogenases (AmDHs): These enzymes catalyze the direct reductive amination of ketones using ammonia as the amine source and NAD(P)H as a cofactor. researchgate.netnih.gov

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amino donor (like isopropylamine) to a ketone acceptor. researchgate.netnih.gov

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes are capable of reducing pre-formed imines or catalyzing the reductive amination of a ketone and an amine in a single step, often with high stereoselectivity. researchgate.netnih.gov

Protein engineering and directed evolution have been used to expand the substrate scope and improve the efficiency of these biocatalysts, making them powerful tools for the synthesis of complex chiral amines. nih.gov

Photochemical Methods: Recent research has explored the use of photochemistry for amine synthesis. One such method involves the deoxygenative photochemical alkylation of secondary amides, which can be converted to imines and then undergo a radical alkylation step to form α-branched secondary amines. nih.gov

These advanced methods offer powerful strategies for the synthesis of complex amines and their derivatives, providing greater control over stereochemistry and functional group tolerance.

Transition-Metal Catalyzed Hydroamination and Hydroaminoalkylation Protocols

The direct addition of an amine's N-H bond across an unsaturated carbon-carbon bond (an alkene, alkyne, or allene) is known as hydroamination. libretexts.org This method is a highly atom-economical approach for synthesizing secondary and tertiary amines, as it ideally involves the combination of a simple amine and an unactivated alkene without generating byproducts. libretexts.orgacs.org A related and equally atom-economic process is hydroaminoalkylation, which forms a Csp3–Csp3 bond through the activation of a C–H bond alpha to an amine, followed by a reaction with an alkene. rsc.orgacs.org

Transition-metal catalysts are central to these transformations, with different metals and catalytic systems offering distinct advantages and mechanistic pathways. acs.orgacs.org Catalysts are broadly categorized into early and late transition metals.

Early Transition-Metal Catalysts: This category includes catalysts based on Group 3-5 metals, lanthanides, and actinides. vtt.fi These electropositive metals typically operate by activating the amine to form a reactive metal-amido (M-N) or metal-imido (M=N) species. libretexts.orgvtt.fi The mechanism often proceeds through a [2+2] cycloaddition between the metal-nitrogen bond and the alkene, forming an azametallocycle intermediate. libretexts.org While effective, particularly for intramolecular reactions, these catalysts can be sensitive to air and moisture. acs.orgubc.ca

Late Transition-Metal Catalysts: Metals such as palladium, rhodium, nickel, and iridium are used in these protocols. nih.govprinceton.edu These catalysts often activate the unsaturated C-C bond of the alkene or alkyne. vtt.fi For instance, palladium-catalyzed hydroamination of vinylarenes can proceed via the nucleophilic attack of an amine on a coordinated alkene. nih.gov These systems generally exhibit higher functional group tolerance and are less sensitive to air and moisture compared to their early transition-metal counterparts. princeton.edu However, their application has often been limited to activated substrates like styrenes, dienes, or strained olefins. princeton.edu

Hydroaminoalkylation, in particular, has emerged as a powerful tool for creating selectively substituted complex amines, avoiding the need for protecting groups or added oxidants. rsc.org The development of robust in-situ catalyst generation methods, such as those using tantalum pentafluoride, has expanded the substrate scope and practicality of these reactions. ubc.ca

| Catalyst Type | Typical Metals | Mechanism Feature | Key Advantages | Limitations |

|---|---|---|---|---|

| Early Transition Metal | Ta, Ti, Zr, Lanthanides | Amine activation to form M-N or M=N species | Effective for unactivated alkenes | Air and moisture sensitivity acs.org |

| Late Transition Metal | Pd, Rh, Ni, Ru, Ir | Alkene activation via coordination | High functional group tolerance princeton.edu | Often requires activated alkenes or directing groups acs.org |

| Photoredox | - | Distinct mechanistic pathways | Enables diverse substrate scope acs.org | May require specific light conditions |

Catalytic Dehydrogenation of Amines

Catalytic dehydrogenation of amines is a transformative method that modifies existing amine structures to produce other valuable nitrogen-containing compounds like imines and nitriles. nih.govhawaii.edu This process involves the removal of hydrogen gas (H₂), and when conducted without an external hydrogen acceptor, it is referred to as acceptorless dehydrogenation (AD). uwo.ca This strategy is recognized as a clean and efficient route for nitrile synthesis from primary amines. nih.gov

The reaction typically begins with the dehydrogenation of a primary or secondary amine to form an imine. hawaii.edursc.org In the case of primary amines, a second dehydrogenation step can occur, converting the imine into a nitrile. uwo.ca This methodology can be coupled with other reactions; for example, linking the dehydrogenation of amines with a preceding ammonolysis of amides allows for the recycling of long-chain polyamides into monomeric dinitriles and α,ω-amidonitriles. nih.gov

A variety of transition-metal catalysts, often featuring pincer-type ligands, have been developed for this purpose. Ruthenium and iridium complexes have shown significant efficacy. hawaii.edursc.org For instance, an acridine-based PNP-type ruthenium pincer complex has been used in the synthesis of primary amines from alcohols and ammonia, a process that involves dehydrogenation steps. rsc.org Similarly, the iridium pincer complex, IrH₂{C₆H₃-2,6-(PBuᵗ₂)₂}, catalyzes the transfer dehydrogenation of secondary amines to imines with good to excellent yields. hawaii.edu

The selectivity of the reaction can be influenced by steric and electronic factors. In the dehydrogenation of aliphatic amines, regioselectivity is often controlled by steric hindrance, while for aromatic amines, the formation of thermodynamically favored conjugated π systems directs the outcome. hawaii.edu

| Catalyst System | Substrate | Product Type | Key Finding | Source |

|---|---|---|---|---|

| Heterogeneous Pt catalyst | Primary, secondary, tertiary amines | Nitriles | Utilizes simple alkenes as hydrogen scavengers, enabling high nitrile yields (up to 94%). nih.gov | nih.gov |

| Iridium PCP pincer complex | Secondary amines | Imines | Reaction pathway involves initial oxidative addition of an N-H bond; regioselectivity is controlled by steric factors. hawaii.edu | hawaii.edu |

| Pyridine-based Ruthenium pincer complex | Alcohols and ammonia | Primary amides | Selectively promotes dehydrogenation of a hemiaminal intermediate over dehydration, avoiding amine/imine byproducts. rsc.org | rsc.org |

| Ru(PR₂NR'₂) complex | Benzylamine | Imines and nitriles | Demonstrates acceptorless dehydrogenation with distinct product selectivity compared to other Ru catalysts. uwo.ca | uwo.ca |

Aminodealkenylation Strategies for C(sp³)–N Bond Construction

A novel and unconventional approach to forming C(sp³)–N bonds is through aminodealkenylation. This strategy involves the cleavage of a C(sp³)–C(sp²) sigma bond adjacent to an alkene and its subsequent replacement with a nitrogen nucleophile. nih.govcitedrive.comescholarship.org This method stands in contrast to more traditional approaches that focus on the functionalization of alkene π bonds. nih.gov

A prominent example of this strategy combines ozonolysis and copper catalysis under mild conditions. nih.govcitedrive.com The process enables cross-coupling reactions that rupture the alkene's C(sp³)–C(sp²) σ bond to construct a new C(sp³)–N bond. This transformation has proven particularly useful for the late-stage modification of complex molecules, including hormones, pharmaceuticals, peptides, and nucleosides. nih.govescholarship.org

The power of this methodology is demonstrated in its application to naturally abundant terpenes and terpenoids. By coupling these readily available chiral molecules with various nitrogen nucleophiles, complex chiral amines and artificial terpenoid alkaloids can be synthesized. nih.govcitedrive.com This deconstructive C–N coupling protocol has been successfully applied to substrates like (+)-nootkatone and eudesmane-type sesquiterpenoids, yielding products with good yields and excellent diastereoselectivities. nih.gov

Mechanistic studies suggest the reaction may proceed through an unusual copper ion pair cooperative process. citedrive.comescholarship.org This innovative method expands the toolkit for C–N bond formation beyond carbonyl compounds, leveraging the skeletal complexity of starting materials to access diverse and valuable amine architectures. nih.gov

| Substrate Class | Nitrogen Nucleophile | Product Type | Significance | Source |

|---|---|---|---|---|

| Terpenes and Terpenoids (e.g., (−)-isopulegol) | Phthalimide, 3-chloroindazole | Artificial terpenoid alkaloids, complex chiral amines | Accesses complex chiral amines from abundant natural products. nih.gov | nih.gov |

| Hormones and Pharmaceuticals | Various N-nucleophiles | Modified bioactive molecules | Enables late-stage functionalization of complex molecules. citedrive.com | citedrive.com |

| Peptides and Nucleosides | Various N-nucleophiles | Modified biomolecules | Demonstrates broad applicability in medicinal chemistry. escholarship.org | escholarship.org |

| α-methylstyrene | Canonical nucleosides | Methylated nucleosides | Uses a commodity chemical as a methylation reagent in one step. nih.gov | nih.gov |

Stereochemical Aspects and Asymmetric Synthesis of 2 Methylpentan 3 Amine

Enantioselective Synthesis of 2-Methylpentan-3-amine and Related Chiral Amines

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Various strategies have been developed to achieve this for this compound and structurally similar chiral amines.

Catalytic asymmetric hydrogenation is a powerful method for the synthesis of chiral amines. nih.gov This approach often involves the reduction of a prochiral imine or enamine using a transition metal catalyst complexed with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate, leading to an excess of one enantiomer.

For the synthesis of α-chiral primary amines, direct catalytic asymmetric methods are highly desirable as they avoid the multiple steps associated with using N-substituted substrates. rsc.org Transition-metal catalyzed asymmetric hydrogenation of imines is a particularly efficient route to valuable α-chiral amines. nih.gov For instance, iridium complexes with phosphino-oxazoline chiral ligands have demonstrated high activity and enantioselectivity in the reduction of N-aryl imines. nih.gov Similarly, rhodium-catalyzed asymmetric intramolecular hydroamination of unactivated alkenes using chiral ligands like Cy-MOP-type ligands has been successful in producing chiral pyrrolidines with high enantioselectivity. acs.org

While direct catalytic asymmetric synthesis of this compound itself is not extensively detailed in the provided results, the principles of using chiral ligands with metal hydrides are broadly applicable. The choice of metal (e.g., rhodium, iridium) and the design of the chiral ligand are crucial for achieving high enantiomeric excess (ee). nih.govacs.org

Table 1: Examples of Chiral Ligands in Asymmetric Hydrogenation

| Ligand Type | Metal | Application | Reference |

| Phosphino-oxazoline | Iridium | Asymmetric hydrogenation of N-aryl imines | nih.gov |

| MeO-furyl-BIPHEP | Ruthenium | Asymmetric hydroamination | acs.org |

| Et-FerroTANE | Palladium | Asymmetric hydroamination of alkenes | acs.org |

| Cy-MOP-type | Rhodium | Asymmetric intramolecular hydroamination | acs.org |

| Chiral Diene | Rhodium | Asymmetric substitution of allylic trichloroacetimidates | nih.gov |

Grignard reactions are a fundamental tool in organic synthesis for forming carbon-carbon bonds. When a Grignard reagent reacts with a chiral carbonyl compound, the stereochemistry of the product can be controlled by the existing chiral center. This substrate-controlled diastereoselective approach is a common strategy for synthesizing specific stereoisomers.

In the context of this compound synthesis, a relevant precursor is (S)-1-(dimethylamino)-2-methylpentan-3-one. The stereospecific Grignard addition of an appropriate organometallic reagent to the carbonyl group of this chiral ketone can lead to the formation of a tertiary alcohol with a defined stereochemistry at the newly formed chiral center. For example, the reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-methoxyphenylmagnesium bromide is a key step in the synthesis of a specific stereoisomer of a 1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol intermediate. google.comgoogle.com The stereochemical outcome of such a reaction is dependent on the chiral center already present in the ketone starting material.

The synthesis of the chiral ketone precursor itself can be achieved through methods like stereoselective Mannich reactions. google.com The optical purity of the final product is directly influenced by the optical purity of the starting chiral precursor. google.com

Table 2: Key Components in Stereospecific Grignard Reactions

| Chiral Precursor | Grignard Reagent | Product Type | Reference |

| (S)-1-(dimethylamino)-2-methylpentan-3-one | 3-methoxyphenylmagnesium bromide | Tertiary alcohol | google.comgoogle.com |

| (S)-1-(3-(benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one | Ethyl magnesium bromide | Tertiary alcohol | googleapis.com |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed. This is a powerful and widely used strategy in asymmetric synthesis. wikipedia.org

Common chiral auxiliaries include oxazolidinones (popularized by David A. Evans), camphorsultam, and pseudoephedrine. wikipedia.org These auxiliaries can be used in a variety of reactions, including alkylations and aldol (B89426) reactions, to achieve high levels of diastereoselectivity. wikipedia.orgresearchgate.net For example, N-acyloxazolidinones can be used in Evans aldol reactions to introduce two new stereocenters with predictable stereochemistry. tcichemicals.com

While the direct application of a specific chiral auxiliary for the synthesis of this compound is not explicitly detailed, the general principles are highly relevant. A prochiral precursor to this compound could be coupled to a chiral auxiliary. Subsequent diastereoselective reactions, such as alkylation or reduction, would establish the desired stereocenters. Finally, cleavage of the auxiliary would yield the enantiomerically enriched amine. The choice of auxiliary and reaction conditions is critical for maximizing diastereoselectivity. wikipedia.orgresearchgate.net

The Mannich reaction is a classic method for the synthesis of β-amino carbonyl compounds, which are valuable precursors to a wide range of nitrogen-containing molecules. nih.govacademie-sciences.fr A three-component Mannich reaction, involving an aldehyde, an amine, and a ketone, can be rendered stereoselective through the use of a chiral catalyst or by employing chiral starting materials. nih.govacademie-sciences.frresearchgate.net

The synthesis of β-amino ketones with high stereoselectivity has been achieved using various catalytic systems. For example, zirconium oxychloride has been shown to catalyze the direct Mannich-type reaction of aldehydes, anilines, and ketones under solvent-free conditions, affording β-amino ketones with good to excellent stereoselectivities. researchgate.net Similarly, Amberlyst-15, a solid acid catalyst, has been used for the highly diastereoselective synthesis of anti-β-amino ketones from aromatic aldehydes, anilines, and cyclohexanone. researchgate.net

For the synthesis of precursors to this compound, a stereoselective Mannich reaction could be envisioned. For instance, a stereoselective Mannich reaction between 3-pentanone, formaldehyde, and dimethylamine (B145610) hydrochloride in the presence of a chiral catalyst like L-proline can produce the chiral ketone precursor (S)-1-(dimethylamino)-2-methylpentan-3-one. google.com This β-amino ketone can then be further elaborated to obtain the desired stereoisomer of this compound or its derivatives.

Table 3: Catalysts and Conditions for Stereoselective Mannich Reactions

| Catalyst | Reaction Type | Key Features | Reference |

| Zirconium oxychloride (ZrOCl₂·8H₂O) | Three-component, solvent-free | Good to excellent stereoselectivity, recyclable catalyst | researchgate.net |

| Amberlyst-15 | Three-component | Highly diastereoselective for anti-isomers | researchgate.net |

| L-proline | Three-component | Used to synthesize chiral ketone precursors | google.com |

| Organoantimony(iii) halides | Three-component | Water-tolerant Lewis acid catalyst, high anti/syn ratio | nih.gov |

Resolution Methods for Enantiomeric Mixtures of Branched Amines

When a synthesis produces a racemic or diastereomeric mixture of amines, resolution methods are required to separate the different stereoisomers.

Chromatographic techniques are powerful tools for the separation and analysis of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are commonly employed for this purpose. These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus separation.

For branched amines and their derivatives, various CSPs have been shown to be effective. Cyclodextrin-based columns are widely used in GC for chiral separations. sigmaaldrich.com The choice of the specific cyclodextrin (B1172386) derivative and the operating conditions, such as temperature, are crucial for achieving good separation. sigmaaldrich.com Porous organic cages, such as CC3, have also been demonstrated as effective stationary phases for the GC separation of racemic mixtures, including chiral alcohols. acs.org

In the context of intermediates related to this compound, such as (2R,3R)/(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, separation of the enantiomers has been achieved using chiral HPLC. google.com The determination of enantiomeric purity is essential to ensure the efficacy and safety of the final product, especially in pharmaceutical applications.

Table 4: Chromatographic Techniques for Chiral Resolution

| Technique | Chiral Stationary Phase (CSP) Type | Application Example | Reference |

| Chiral HPLC | Not specified in detail | Resolution of (2R,3R)/(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol | google.com |

| Chiral GC | Cyclodextrin derivatives | Separation of a wide range of chiral compounds, including amines | sigmaaldrich.com |

| Chiral GC | Porous Organic Cages (e.g., CC3) | Separation of racemic mixtures, including chiral alcohols | acs.org |

| HPLC | Chiral pillar nih.govtrianglimine bonded to silica (B1680970) | Enantioseparation of various racemates including alcohols, esters, and amines | researchgate.net |

Diastereomeric Salt Formation and Fractional Crystallization Strategies

The resolution of racemic mixtures of amines like this compound is a crucial step in obtaining enantiomerically pure compounds. A widely employed and reliable method for this separation on both laboratory and industrial scales is the formation of diastereomeric salts followed by fractional crystallization. vaia.comlibretexts.org This technique leverages the principle that while enantiomers share identical physical properties, diastereomers possess distinct physical characteristics, including solubility. vaia.com

The process begins by reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid. This reaction converts the pair of enantiomers into a pair of diastereomeric salts. For a racemic mixture of (2R,3R)- and (2S,3S)-2-methylpentan-3-amine, reacting with a D-chiral acid would yield a mixture of (2R,3R)-amine·D-acid and (2S,3S)-amine·D-acid salts. These salts are diastereomers and will exhibit different solubilities in a given solvent system.

The selection of an appropriate chiral resolving agent and solvent is paramount for a successful separation. Common resolving agents for amines include chiral carboxylic acids and sulfonic acids. For instance, derivatives of tartaric acid, mandelic acid, and camphor-10-sulfonic acid are frequently used. libretexts.org In the context of resolving amino alcohol derivatives structurally related to this compound, such as intermediates for the synthesis of Tapentadol (B1681240), chiral acids like (S)-naproxen have proven effective. google.com

The fractional crystallization process exploits the solubility difference between the diastereomeric salts. vaia.com The mixture of salts is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution is gradually cooled, the less soluble diastereomeric salt crystallizes out first, while the more soluble salt remains in the mother liquor. vaia.com The crystallized salt can then be isolated by filtration. To achieve high optical purity, this recrystallization process may be repeated several times until there is no further change in the optical rotation of the crystals. libretexts.org

Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed by treating the salt with a base (for an acidic resolving agent) to regenerate the enantiomerically pure amine. google.com The other enantiomer can be recovered from the mother liquor.

| Resolving Agent Type | Example Resolving Agents | Solvent Systems for Crystallization | Target Compound |

| Chiral Carboxylic Acids | (+)-Tartaric Acid, (-)-Mandelic Acid, (S)-Naproxen libretexts.orggoogle.com | Alcohols (Methanol, Ethanol, Isopropanol), Water, or mixtures thereof google.com | Racemic Amines/Amino Alcohols |

| Chiral Sulfonic Acids | (+)-Camphor-10-sulfonic acid libretexts.org | Organic Solvents (e.g., Acetone, Ethyl Acetate) google.com | Racemic Bases |

This table illustrates common resolving agents and solvent systems used for the resolution of racemic amines via diastereomeric salt formation, based on established chemical principles and examples from related compounds.

Stereochemistry in Reaction Mechanisms and Product Selectivity

The stereochemistry of this compound and its derivatives is a determining factor in the stereochemical outcome of reactions in which they participate. A reaction that produces a predominance of one stereoisomer over other possible stereoisomers is known as a stereoselective reaction. ddugu.ac.in When the starting material is chiral, it can induce asymmetry in the product, a principle fundamental to asymmetric synthesis.

In reactions involving the chiral centers of this compound or its precursors, the existing stereochemistry dictates the facial selectivity of approaching reagents. For example, in the synthesis of tapentadol, a stereospecific Grignard reaction is employed. The reaction of S(+)-1,1-dimethylamino-2-methylpentan-3-one with 3-methoxyphenylmagnesium bromide yields predominantly the (2S,3S) diastereomer of the resulting tertiary alcohol. google.comgoogle.com This high degree of stereoselectivity is attributed to the chiral center at the C2 position of the pentanone, which directs the nucleophilic attack of the Grignard reagent to one face of the carbonyl group. google.com

The control of stereochemistry is critical as different stereoisomers can have vastly different biological activities. The efficiency of such stereoselective reactions is often evaluated by the diastereomeric excess (de) or enantiomeric excess (ee) of the product. For instance, the conversion of S(+)-1,1-dimethylamino-2-methylpentan-3-one to its corresponding alcohol intermediate for tapentadol synthesis is reported to be highly stereoselective, with the optical purity of the starting material being greater than 99% by chiral HPLC. google.comgoogle.com

The following table summarizes the impact of stereochemistry on product selectivity in relevant reactions.

| Reactant(s) | Reagent | Reaction Type | Key Stereochemical Influence | Product Selectivity |

| S(+)-1,1-dimethylamino-2-methylpentan-3-one google.comgoogle.com | 3-methoxyphenylmagnesium bromide google.comgoogle.com | Grignard Addition | The chiral center in the aminoketone directs the approach of the Grignard reagent. | High stereoselectivity for (-)(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. google.comgoogle.com |

| Racemic 2-hydroxypropanoic acid vaia.com | (S)-1-phenylethanamine vaia.com | Diastereomeric Salt Formation | The chiral resolving agent forms salts with differing physical properties. vaia.com | Separation of (R)- and (S)-2-hydroxypropanoic acid. vaia.com |

| Unhindered Cyclohexanones ddugu.ac.in | NaBH₄ / LiAlH₄ | Hydride Reduction | Preferential axial attack of the hydride on the carbonyl. ddugu.ac.in | Predominantly forms the equatorial alcohol. ddugu.ac.in |

This table provides examples of how the stereochemistry of reactants influences the outcome and selectivity of chemical reactions.

Advanced Spectroscopic and Chromatographic Methodologies for Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of nuclear spin behavior in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-resolution ¹H (proton) and ¹³C NMR spectra offer a comprehensive map of the carbon and hydrogen framework of 2-Methylpentan-3-amine. The analysis of chemical shifts, signal integrations, and spin-spin coupling patterns allows for a complete assignment of all atoms in the molecule.

The structure of this compound, CH₃-CH₂-CH(NH₂)-CH(CH₃)₂, contains six chemically distinct carbon atoms and seven distinct sets of protons, leading to a complex but interpretable set of spectra. The presence of two chiral centers at C2 and C3 can further complicate the spectra, particularly for the isopropyl methyl groups, which are rendered diastereotopic.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum would display seven unique signals. The chemical shift (δ) of each proton is influenced by the electron density of its local environment. Protons near the electronegative amine group (e.g., H-3) are deshielded and appear at a higher chemical shift (further downfield). Spin-spin coupling, described by the n+1 rule, causes signals to split into multiplets, revealing the number of adjacent protons. docbrown.info

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum of this compound would show six distinct signals, one for each unique carbon atom. pressbooks.pub The chemical shifts are spread over a wider range than in ¹H NMR, typically preventing signal overlap. pressbooks.pub The carbon atom directly bonded to the nitrogen (C-3) is expected to have the highest chemical shift among the aliphatic carbons due to the deshielding effect of the amine group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH₃) | ~ 0.90 | Triplet (t) | ~ 10-15 |

| C2 (-CH₂) | ~ 1.20 - 1.40 | Multiplet (m) | ~ 25-30 |

| C3 (-CHNH₂) | ~ 2.60 - 2.80 | Multiplet (m) | ~ 55-60 |

| C4 (-CH) | ~ 1.60 - 1.80 | Multiplet (m) | ~ 30-35 |

| C5, C6 (-CH(CH₃)₂) | ~ 0.85 - 0.95 | Doublet (d) | ~ 18-22 |

| -NH₂ | ~ 1.00 - 2.00 | Broad Singlet (br s) | N/A |

While 1D NMR provides fundamental structural data, two-dimensional (2D) NMR experiments are crucial for unambiguously confirming atomic connectivity and stereochemical relationships.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks connecting H-1 with H-2, H-2 with H-3, H-3 with H-4, and H-4 with the protons of the isopropyl methyl groups (H-5 and H-6), confirming the contiguous aliphatic chain.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each proton to its corresponding carbon in the molecule's backbone, resolving any ambiguities from the 1D spectra.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to three bonds. This is particularly useful for connecting molecular fragments. For instance, correlations from the methyl protons at C-1 to carbons C-2 and C-3 would confirm the placement of the ethyl group.

The flexibility of the aliphatic chain in this compound allows it to adopt various conformations in solution. Advanced NMR techniques can probe these conformational preferences and the dynamics of their interconversion.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for this purpose. mdpi.com The NOESY experiment detects protons that are close in space, regardless of their bonding connectivity. mdpi.com By analyzing the cross-peaks in a NOESY spectrum, it is possible to determine the relative proximity of different proton groups, providing crucial data for establishing the molecule's preferred three-dimensional structure and the rotational preferences around the C-C single bonds. mdpi.comnih.gov

Mass Spectrometric Techniques for Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and, through fragmentation analysis, offers valuable clues about the molecule's structure.

In Electron Impact Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons, causing the ejection of an electron from the molecule to form a radical cation known as the molecular ion (M⁺•). youtube.com For this compound (C₆H₁₅N), the molecular weight is 101.19. In accordance with the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, the molecular ion peak is expected at an m/z of 101. libretexts.org

This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragment ions and neutral radicals. The pattern of these fragments is characteristic of the original molecular structure.

The most characteristic fragmentation pathway for aliphatic amines is α-cleavage. libretexts.orglibretexts.org This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom (the α-position). youtube.com This cleavage is driven by the formation of a stable, resonance-stabilized iminium cation. libretexts.org

For this compound, the carbon atom bearing the amine group (C-3) is bonded to two α-carbons: C-2 and C-4. This allows for two primary α-cleavage pathways:

Cleavage of the C3-C4 bond: This involves the loss of an isopropyl radical (•CH(CH₃)₂, mass = 43 u). The resulting fragment is a stable iminium cation with an m/z of 58.

Cleavage of the C2-C3 bond: This pathway results in the loss of an ethyl radical (•CH₂CH₃, mass = 29 u). This produces a different iminium cation fragment with an m/z of 72.

The relative abundance of these fragment ions often correlates with the stability of the neutral radical that is lost. Since the isopropyl radical is more stable than the ethyl radical, cleavage of the C3-C4 bond is generally favored. Therefore, the fragment ion at m/z 58 is predicted to be the base peak (the most intense peak) in the mass spectrum of this compound.

Table 2: Predicted EIMS Fragmentation Data for this compound

| m/z | Ion Structure | Fragmentation Pathway | Lost Neutral Fragment |

| 101 | [CH₃CH₂CH(NH₂)CH(CH₃)₂]⁺• | Molecular Ion (M⁺•) | None |

| 72 | [CH₃CH₂CH=NH₂]⁺ | α-Cleavage at C2-C3 | •CH(CH₃)₂ |

| 58 | [CH(CH₃)₂CH=NH₂]⁺ | α-Cleavage at C3-C4 | •CH₂CH₃ |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

The analytical characterization of this compound, a chiral aliphatic amine, relies on advanced chromatographic techniques to assess its purity and determine the relative proportions of its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these purposes, often utilizing specialized columns and derivatization strategies to overcome the challenges associated with analyzing small, polar, and non-chromophoric molecules.

Gas Chromatography (GC) Methodologies for Volatile Amine Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the GC analysis of volatile amines presents significant challenges due to their high polarity and basic nature. gcms.czrestek.com These characteristics can lead to strong interactions with active sites (e.g., free silanol (B1196071) groups) on the surface of conventional capillary columns and within the sample flow path. gcms.czrestek.com Such interactions result in poor chromatographic performance, characterized by broad, tailing peaks that are difficult to integrate accurately, leading to poor reproducibility. gcms.czvt.edu

To mitigate these issues, specialized GC columns have been developed specifically for the analysis of volatile amines. gcms.czrestek.com Columns like the Rtx-Volatile Amine feature a stable bonded phase that is highly inert, retentive, and selective for basic compounds. gcms.czrestek.com These columns are designed to withstand challenging matrices, such as those containing water or ammonia (B1221849), providing longer column lifetimes and improved reproducibility. gcms.czrestek.com Another strategy involves using a carrier gas loaded with ammonia, which helps to passivate active sites in the system and improve peak shape. nih.gov

For sample introduction, headspace GC coupled with mass spectrometry (GC-MS) is a highly suitable technique. nih.gov In this method, the sample is placed in a vial, and the volatile amines are liberated into the headspace, often facilitated by alkalinizing the sample matrix with a base like sodium hydroxide. researchgate.net An aliquot of the headspace gas is then injected into the GC system. nih.gov This approach avoids injecting non-volatile matrix components that could contaminate the column. researchgate.net Derivatization can also be employed prior to GC analysis to improve volatility and reduce peak tailing. vt.edu

Table 2: Typical GC Parameters for Volatile Amine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Rtx-Volatile Amine (30 m x 0.32 mm ID, 5 µm) | nih.gov |

| Carrier Gas | Helium at a constant flow of 2 mL/min | nih.gov |

| Injector | Split (e.g., 7:1 ratio) at 200°C | nih.gov |

| Oven Program | Initial 40°C (hold 4 min), ramp at 25°C/min to 250°C (hold 3 min) | nih.gov |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | nih.gov |

| Sample Preparation | Headspace sampling after alkalinization | nih.gov |

Chiral Stationary Phases (CSPs) for Enantiomeric Separations

For chiral molecules like this compound, determining the enantiomeric excess (ee) is critical, particularly in pharmaceutical contexts. nih.gov HPLC utilizing chiral stationary phases (CSPs) is recognized as one of the most effective and widely used techniques for separating enantiomers. yakhak.orgmdpi.com This direct method of chiral resolution relies on the differential interaction between the enantiomers and a chiral selector that is immobilized on the stationary phase support, typically silica (B1680970) gel. nih.goveijppr.com

Polysaccharide-based CSPs are among the most versatile and successful for the enantioseparation of a broad range of compounds, including chiral amines. yakhak.orgeijppr.com These CSPs are derived from cellulose (B213188) or amylose (B160209) that has been functionalized with derivatives like phenylcarbamates. yakhak.org Commercially available columns such as Chiralcel® and Chiralpak® are based on this technology and have demonstrated high enantioselectivity for amines. yakhak.orgmdpi.com The separation mechanism involves a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector. nih.gov

The success of an enantiomeric separation is highly dependent on the choice of mobile phase. nih.gov Polysaccharide CSPs can be operated in normal-phase, polar organic, and reversed-phase modes. nih.gov For chiral amines, normal-phase mode using mobile phases like hexane/isopropanol is common. nih.gov The addition of a small amount of an amine modifier, such as diethylamine (B46881) or butylamine, to the mobile phase is often necessary to suppress deleterious interactions with residual silanol groups on the silica support, thereby improving peak shape and resolution. nih.gov Cyclofructan-based CSPs have also emerged as highly effective selectors for the enantioseparation of primary amines. nih.gov

Table 3: Common Chiral Stationary Phases for Amine Separation

| CSP Type | Chiral Selector Example | Typical Application | Reference |

|---|---|---|---|

| Polysaccharide-Based (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) | Broad applicability for chiral amines and other compounds. | yakhak.org |

| Polysaccharide-Based (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) | Complementary selectivity to cellulose-based phases. | yakhak.org |

| Polysaccharide-Based (Immobilized) | Amylose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IE) | Enhanced solvent compatibility and robustness. | yakhak.orgnih.gov |

| Cyclofructan-Based | Larihc CF6-P | High success rate for resolving primary amine enantiomers. | nih.gov |

| Protein-Based | Alpha-1-acid glycoprotein (B1211001) (AGP) | Enantioseparation of various chiral drugs. | nih.gov |

Theoretical and Computational Investigations of 2 Methylpentan 3 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the electronic Schrödinger equation to provide insights into molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for analyzing the geometries of ground states and the transition states of reactions. For 2-methylpentan-3-amine, DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G*), can be employed to determine key structural and electronic parameters.

The ground state geometry optimization would yield precise information on bond lengths, bond angles, and dihedral angles. For instance, the nitrogen atom is expected to have a trigonal pyramidal geometry, typical for sp³ hybridized amines, with a C-N-C bond angle slightly less than the ideal tetrahedral angle of 109.5° due to the steric influence of the lone pair libretexts.org. DFT can also be used to analyze the impact of steric interactions on molecular properties nih.govresearchgate.netmdpi.com.

Transition state analysis using DFT is crucial for studying reaction mechanisms. By locating the transition state structure on the potential energy surface, the activation energy for processes such as nitrogen inversion or reactions involving the amine group can be calculated, providing insights into the reaction kinetics nih.gov.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative DFT Data)

| Parameter | Predicted Value | Description |

|---|---|---|

| C-N Bond Length | ~1.47 Å | Typical for a single bond between carbon and sp³ nitrogen libretexts.org. |

| N-H Bond Length | ~1.01 Å | Standard length for an N-H bond in a secondary amine. |

| C-N-C Bond Angle | ~110-112° | Reflects the steric repulsion between the ethyl and isopropyl groups. |

| H-N-C Bond Angle | ~108-110° | Influenced by the lone pair and adjacent alkyl groups. |

| HOMO Energy | - | Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy | - | Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

Note: The values in this table are illustrative and based on typical values for similar secondary amines, as specific published DFT data for this compound is unavailable.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory by more accurately accounting for electron correlation compared to standard DFT methods researchgate.net. These calculations are computationally more intensive but provide more precise electronic properties.

For this compound, MP2 calculations would be used to refine the electronic energy and properties like ionization potential and electron affinity. A key application would be to calculate the proton affinity, which is a direct measure of the amine's gas-phase basicity researchgate.net. The lone pair on the nitrogen atom is the primary site of basicity, and its energy and spatial distribution, as calculated by MP2, would provide a quantitative understanding of its reactivity as a base and a nucleophile.

Conformational Analysis and Energy Landscapes

The flexibility of the alkyl chain in this compound allows it to exist in various spatial arrangements known as conformations. Conformational analysis involves studying the energies of these different arrangements to determine the most stable forms.

Rotation around the single bonds (C-C and C-N) in this compound gives rise to different rotational isomers, or rotamers. The relative stability of these conformers is primarily governed by steric hindrance, the repulsive interaction that occurs when bulky groups are forced into close proximity chemistrysteps.comlibretexts.org.

The most significant rotational barrier to consider is around the C2-C3 bond. The interactions between the substituents on these carbons—a methyl and two hydrogens on C2, and an ethyl, an amino group, and a hydrogen on C3—will dictate the energy landscape. The most stable conformations are typically staggered arrangements, where the substituents are as far apart as possible. Eclipsed conformations, where substituents are aligned, are energetically unfavorable due to torsional strain chemistrysteps.comlumenlearning.com.

Key steric interactions include:

Gauche interactions: Occur in staggered conformations when bulky groups are adjacent (dihedral angle of 60°). In this compound, gauche interactions between the methyl group (on C2) and the ethyl or amino group (on C3) would be destabilizing compared to the anti-conformation.

Anti conformation: The most stable staggered conformation where the largest groups are positioned 180° apart, minimizing steric repulsion lumenlearning.com.

Table 2: Relative Energies of Illustrative Conformers of this compound (Rotation about C2-C3 bond)

| Conformation | Dihedral Angle (CH₃-C₂-C₃-NH₂) | Key Interaction | Relative Energy (kcal/mol) |

|---|---|---|---|

| Anti | 180° | Methyl and Amino groups are anti | 0 (most stable) |

| Gauche 1 | 60° | Methyl and Amino groups are gauche | ~0.9 - 1.2 |

| Gauche 2 | 300° (-60°) | Methyl and Ethyl groups are gauche | ~1.0 - 1.4 |

| Eclipsed 1 | 0° | Methyl eclipsing Amino group | ~4.0 - 5.0 |

Note: These energy values are illustrative estimates based on the principles of conformational analysis for branched alkanes and have not been derived from specific calculations on this compound.

The presence of a solvent can significantly alter the conformational preferences and stability of this compound. The amine group can act as a hydrogen bond donor (N-H) and acceptor (lone pair).

In protic solvents like water or alcohols, hydrogen bonding between the solvent and the amine's lone pair or N-H bond can stabilize the molecule. This solvation can influence the energy difference between conformers. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energy. For amines, solvent interactions can affect properties like basicity and the energy barrier for nitrogen inversion.

Mechanistic Studies through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. For this compound, computational methods could be used to study a variety of reactions, such as its role as a nucleophile or a base.

For example, in a nucleophilic substitution reaction, DFT calculations could map the entire reaction pathway, from the reactants to the products, identifying the transition state and any intermediates. This would provide detailed information about the reaction's feasibility and stereochemistry. Similarly, the protonation of the amine by an acid could be modeled to understand the thermodynamics of the acid-base reaction. These studies often involve calculating the potential energy surface to trace the lowest energy path for the reaction, revealing the step-by-step molecular transformations researchwithrutgers.comrsc.orgresearchgate.net.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethane |

| Butane |

| 2-Methylpentane (B89812) |

Transition State Characterization and Reaction Pathway Analysis for Amine-Involving Reactions

Information regarding the computational characterization of transition states for reactions involving this compound is not available in the current body of scientific literature. Such studies would typically involve the use of quantum chemical calculations to locate the saddle points on the potential energy surface corresponding to the highest energy barrier along a reaction coordinate. The analysis of these transition state structures provides crucial information about the geometry, electronic properties, and vibrational frequencies that dictate the feasibility and stereochemical outcome of a reaction.

Similarly, detailed reaction pathway analyses, which map the energetic changes as reactants are converted to products via one or more transition states and intermediates, have not been reported for this compound. These analyses are fundamental to understanding the step-by-step mechanism of a chemical transformation.

Investigation of Radical Intermediates and Reaction Kinetics

The study of radical intermediates is a significant area of chemical research, as these species play a role in a wide variety of synthetic and biological processes. Computational methods are often used to determine the stability, electronic structure, and reactivity of radical species. However, no investigations into radical intermediates formed from or reacting with this compound have been documented in the literature.

Furthermore, there is a lack of published data on the theoretical reaction kinetics of this compound. Computational kinetics studies would provide valuable data, such as activation energies and rate constants, which are essential for predicting how quickly a reaction will proceed under various conditions. Without experimental or theoretical studies, no data tables on these parameters can be compiled.

Applications in Organic Synthesis and Catalysis

2-Methylpentan-3-amine as a Synthetic Building Block

Chiral amines are fundamental building blocks in the synthesis of a vast array of complex, biologically active molecules. Their utility stems from the presence of a stereocenter and a reactive amino group, which can be elaborated into various functionalities.

Precursor in the Synthesis of Complex Nitrogen-Containing Molecules

Theoretically, this compound could serve as a starting material for the synthesis of more complex nitrogen-containing structures. The primary amine functionality allows for a wide range of transformations, including acylation, alkylation, and arylation, to introduce diverse substituents. The inherent chirality of this compound could be transferred to the final product, making it a potentially valuable precursor for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals.

Role in Multistep Organic Synthesis

In a multistep synthetic sequence, a chiral building block like this compound would be incorporated early in the synthesis to establish a key stereocenter. Subsequent reactions would then build upon this chiral scaffold to construct the target molecule. The efficiency of such a synthesis would depend on the ability to perform reactions on other parts of the molecule without affecting the stereochemical integrity of the carbon-nitrogen bond.

Ligand Design and Asymmetric Catalysis

The development of chiral ligands is a cornerstone of modern asymmetric catalysis. Chiral amines are frequently used as scaffolds for the synthesis of ligands that can coordinate to a metal center and create a chiral environment, enabling enantioselective transformations.

Development of Chiral Ligands Derived from this compound Scaffolds

Hypothetically, this compound could be modified to create a variety of chiral ligands. For instance, reaction of the amine with phosphines containing leaving groups could lead to the formation of chiral aminophosphine (B1255530) ligands. Similarly, conversion of the amine to a Schiff base by condensation with a suitable aldehyde, followed by coordination to a metal, could yield chiral Schiff base complexes. The steric and electronic properties of the 2-methylpentyl group would influence the coordination geometry and the catalytic activity of the resulting metal complexes.

Performance in Enantioselective Transformations

The efficacy of hypothetical ligands derived from this compound would be evaluated in a range of enantioselective reactions.

Interactive Data Table: Theoretical Performance of this compound Derived Ligands in Asymmetric Catalysis

| Reaction Type | Catalyst System (Hypothetical) | Substrate | Product Enantiomeric Excess (ee) (%) - Theoretical |

| Hydroamination | [Rh(COD)Cl]₂ / Ligand-A | Styrene + Aniline | >90 |

| Hydrogenation | [Ir(COD)Cl]₂ / Ligand-B | (E)-1,2-diphenylethene | >95 |

| Reductive Amination | Ti(OiPr)₄ / Ligand-C | Acetophenone + Benzylamine | >85 |

Ligand-A, Ligand-B, and Ligand-C represent hypothetical chiral ligands derived from this compound.

In hydroamination , a chiral catalyst would facilitate the addition of an N-H bond across a carbon-carbon double or triple bond with high enantioselectivity. For hydrogenation , a chiral metal complex would catalyze the addition of hydrogen to a prochiral olefin, imine, or ketone to produce a chiral product. In reductive amination , the chiral catalyst would control the stereochemical outcome of the reaction between a carbonyl compound and an amine in the presence of a reducing agent. The success of these transformations would be highly dependent on the specific structure of the ligand and the reaction conditions.

Utilization as a Chiral Auxiliary in Stereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed to reveal the enantiomerically enriched product.

Theoretically, this compound could be employed as a chiral auxiliary. For example, it could be condensed with a prochiral ketone to form a chiral imine. Subsequent nucleophilic addition to the imine would be directed by the chiral center of the amine, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Finally, hydrolysis of the imine would cleave the auxiliary, yielding a chiral amine product. The steric bulk of the 2-methylpentyl group would play a crucial role in influencing the facial selectivity of the nucleophilic attack.

Future Directions in Research

Development of Novel and Sustainable Stereoselective Synthetic Methodologies for Branched Chiral Amines

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and agrochemical industries. wiley.com Traditional chemical methods for producing chiral amines often face challenges such as the need for harsh reaction conditions, the use of expensive and toxic transition metal catalysts, and the generation of significant waste. wiley.comnih.gov Consequently, a major thrust of future research will be the development of novel and sustainable stereoselective synthetic methodologies for branched chiral amines like 2-Methylpentan-3-amine.

A particularly promising avenue is the continued exploration and application of biocatalysis . Enzymes offer a green and highly selective alternative to conventional chemical catalysts. wiley.com Biocatalytic methods operate under mild conditions and are inherently stereoselective, often yielding products with high enantiomeric excess. nih.govnih.gov Key enzyme classes for the synthesis of chiral amines include:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine. nottingham.ac.ukmdpi.com Research in this area will focus on expanding the substrate scope of existing transaminases and engineering novel enzymes with tailored selectivity for sterically demanding ketones that are precursors to branched amines.

Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of imines to amines. mdpi.commanchester.ac.uk The development of IREDs with high activity and selectivity towards imines derived from branched ketones will be a key research objective.

Amine Dehydrogenases (AmDHs): These enzymes facilitate the reductive amination of ketones, offering a direct route to chiral amines. mdpi.com

The table below summarizes some of the key enzyme classes and their potential application in the synthesis of branched chiral amines.

| Enzyme Class | Reaction Type | Advantages | Future Research Focus |

| Transaminases (TAs) | Asymmetric aminotransfer | High enantioselectivity, mild conditions | Engineering for broader substrate scope, including bulky ketones |

| Imine Reductases (IREDs) | Asymmetric imine reduction | Access to secondary and tertiary amines | Development for challenging branched imine substrates |

| Amine Dehydrogenases (AmDHs) | Reductive amination | Direct conversion of ketones to amines | Improving stability and cofactor regeneration |

Another critical area of development is asymmetric hydrogenation . This powerful technique utilizes chiral metal catalysts to achieve highly enantioselective reduction of unsaturated precursors. acs.orgnih.gov Future efforts will likely concentrate on designing novel, highly efficient, and recyclable catalysts for the asymmetric hydrogenation of prochiral imines or enamines leading to branched chiral amines. dicp.ac.cnrsc.org The development of catalysts based on earth-abundant and non-toxic metals is a particularly important goal for enhancing the sustainability of this methodology.

Advanced Computational Modeling for Predictive Reactivity and Conformational Dynamics of this compound

A deeper understanding of the molecular properties of this compound is crucial for predicting its reactivity and designing new applications. Advanced computational modeling techniques offer powerful tools to investigate its conformational dynamics and electronic structure at an unprecedented level of detail.

Density Functional Theory (DFT) will be a key tool for elucidating the electronic properties and chemical reactivity of this compound. nih.govrsc.org DFT calculations can provide insights into:

Molecular orbital energies (HOMO and LUMO): These are fundamental for predicting the molecule's reactivity in various chemical reactions.

Reaction mechanisms: DFT can be used to map out the potential energy surfaces of reactions involving this compound, helping to understand reaction pathways and predict product distributions.

Spectroscopic properties: Calculated spectroscopic data (e.g., NMR, IR) can be compared with experimental results to validate computational models and aid in structural elucidation.

Molecular Dynamics (MD) simulations will be instrumental in exploring the conformational landscape and dynamics of this compound. nih.govnih.gov By simulating the motion of atoms over time, MD can reveal:

Preferred conformations: Identifying the low-energy conformations of the molecule is essential for understanding its interactions with other molecules, such as enzymes or metal catalysts.

Conformational flexibility: The degree of flexibility in the molecule's structure can influence its binding affinity and reactivity.

Solvent effects: MD simulations can explicitly include solvent molecules, providing a more realistic picture of the molecule's behavior in solution.

The integration of DFT and MD simulations will provide a comprehensive understanding of the structure-property-reactivity relationships of this compound, paving the way for its rational design in various applications.

| Computational Method | Key Information Provided | Application in this compound Research |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, reaction pathways | Predicting reactivity, understanding catalytic mechanisms, interpreting spectroscopic data |

| Molecular Dynamics (MD) | Conformational landscape, flexibility, solvent effects | Understanding binding to active sites, predicting dynamic behavior in solution |

Exploration of New Catalytic Applications for this compound-Derived Ligands

Chiral amines are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. nih.gov The development of novel ligands derived from this compound could lead to new and improved catalytic systems for a variety of chemical transformations. The branched alkyl structure of this compound can introduce unique steric and electronic properties to a ligand, potentially leading to enhanced stereoselectivity in catalytic reactions.

Future research in this area will focus on:

Synthesis of novel chiral ligands: This will involve the derivatization of this compound to create a diverse library of ligands, such as aminophosphines, diamines, and N-heterocyclic carbenes. nih.govnih.gov

Coordination chemistry: Studying the coordination of these new ligands with various transition metals will be crucial for understanding the structure and properties of the resulting metal complexes.

Asymmetric catalysis: The performance of these new chiral metal complexes will be evaluated in a range of asymmetric catalytic reactions, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. nih.govacs.org

The goal is to develop highly efficient and selective catalysts for the synthesis of valuable chiral molecules. The insights gained from computational modeling (as described in section 8.2) will play a vital role in the rational design of these new ligands and catalysts.

Integration of Advanced Analytical Techniques for In-Situ Mechanistic Monitoring and Reaction Optimization

To fully realize the potential of the novel synthetic methodologies and catalytic systems described above, it is essential to have a detailed understanding of the underlying reaction mechanisms and kinetics. The integration of advanced analytical techniques for in-situ monitoring will be crucial for achieving this. spectroscopyonline.com Real-time analysis of reaction mixtures can provide invaluable information for process optimization, leading to higher yields, improved selectivity, and shorter reaction times.

Future research will leverage a suite of powerful analytical tools for in-situ monitoring, including:

Spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information about reactants, intermediates, and products in real-time.

Infrared (IR) and Raman spectroscopy: Useful for monitoring the concentration of specific functional groups throughout a reaction.

Circular Dichroism (CD) spectroscopy: Can be used to monitor the enantiomeric excess of a reaction in real-time, which is particularly valuable for asymmetric synthesis. nih.govacs.org